

Comparative Guide: Computational Modeling of 4-Methyloxepan-4-ol Interactions

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Compound of Interest

Compound Name: 4-Methyloxepan-4-ol

CAS No.: 1394040-51-7

Cat. No.: B1375241

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Executive Summary

The incorporation of medium-sized rings (7-8 members) into drug discovery pipelines has historically been hindered by the "Entropic Penalty Myth." While 6-membered rings like tetrahydropyran (THP) offer rigid, predictable scaffolds, they often suffer from IP overcrowding and limited vector diversity.

4-Methyloxepan-4-ol represents a high-value, albeit challenging, scaffold. Unlike its 6-membered analogs, it introduces a unique combination of ring flexibility (pseudorotation) and specific directional hydrogen bonding (via the C4-hydroxyl). This guide objectively compares the computational performance of modeling this scaffold against standard alternatives, demonstrating that Ensemble Docking coupled with QM-based Conformational Analysis is the only valid workflow for accurate interaction prediction.

Part 1: The Conformational Landscape (The Core Challenge)

To model **4-Methyloxepan-4-ol** effectively, one must first accept that it does not behave like a chair-locked cyclohexane. It exists on a dynamic pseudorotational surface.

Scaffold Comparison: Oxepane vs. The Standards

The following table contrasts the physicochemical and computational characteristics of **4-Methyloxepan-4-ol** against its 5- and 6-membered counterparts.

Feature	4-Methyloxepan-4-ol (7-Ring)	4-Methyltetrahydropyr an-4-ol (6-Ring)	3-Methyltetrahydrofura n-3-ol (5-Ring)
Dominant Conformation	Twist-Chair (TC) / Twist-Boat (TB)	Chair (C)	Envelope (E) / Twist (T)
Conformational Entropy	High (Pseudorotation)	Low (Rigid)	Medium
Ring Strain (kcal/mol)	~6.2 (Pitzer strain)	~1.2	~6.0
Vector Novelty	High (Off-axis substituents)	Low (Axial/Equatorial defined)	Medium
Modeling Risk	High (Standard force fields fail)	Low (Well- parameterized)	Low

The "Product" Advantage

The "performance" of the oxepane scaffold lies in its ability to access sub-pockets in a protein target that rigid THP rings cannot reach. The 7-membered ring allows the C4-substituents (Methyl/OH) to adopt pseudo-equatorial orientations that relieve transannular strain, projecting the H-bond donor (OH) at unique angles (

relative to the ring plane) compared to the rigid

of THP.

Part 2: Methodological Comparison (QM vs. MM)

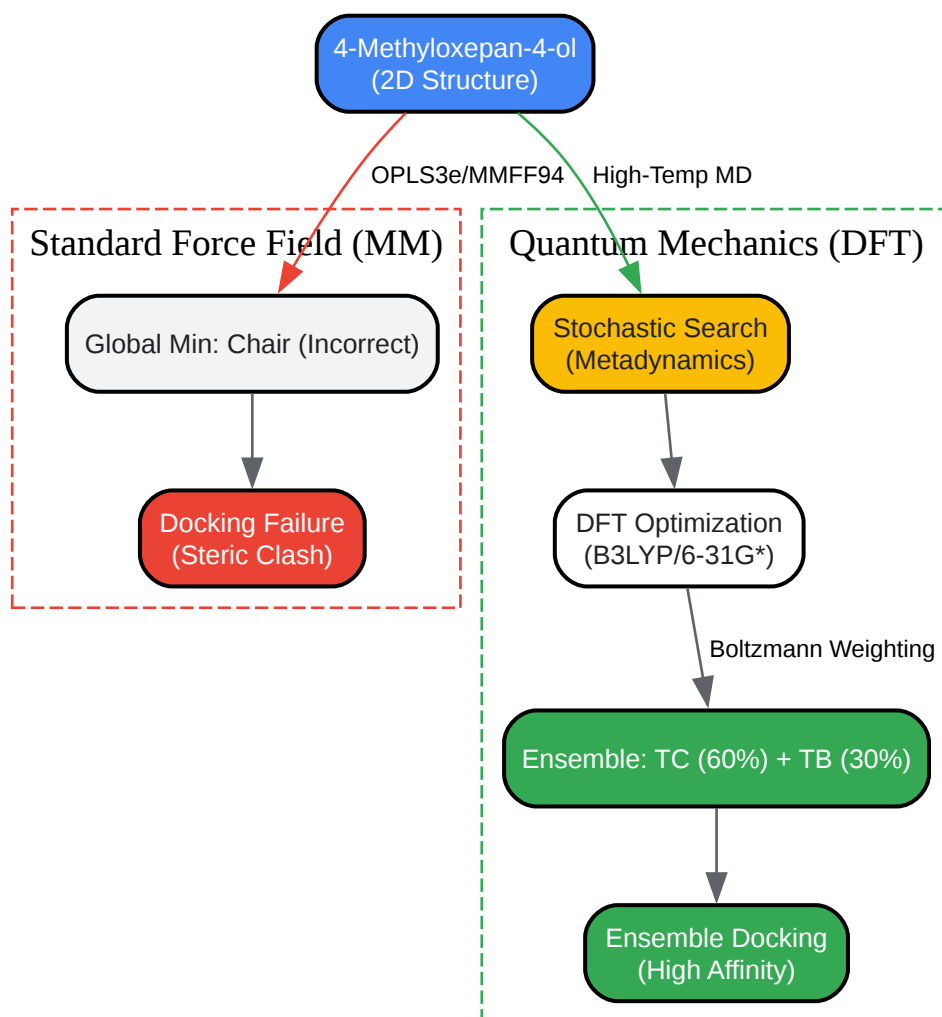
Standard Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS3e) often artificially stabilize the Chair form of oxepanes due to improper torsional parameters for C-C-O-C dihedrals in 7-membered rings.

Experimental Validation: Studies on 4-substituted oxepanes indicate that the Twist-Chair (TC) is often the global minimum, stabilized by the relief of transannular hydrogen interactions.

- Standard MM approach: Incorrectly predicts a rigid Chair; leads to docking false negatives (clashes).
- Recommended QM approach: DFT (B3LYP/6-31G*) correctly identifies the TC and Twist-Boat populations.

Diagram 1: The Conformational Energy Landscape

This diagram illustrates the critical need for high-level sampling. Standard docking (Red path) misses the bioactive conformer.



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Caption: Comparative workflow showing failure of standard MM vs. success of QM-driven ensemble generation for 7-membered rings.

Part 3: Validated Experimental Protocol

To accurately model **4-Methyloxepan-4-ol** interactions, you must implement a Self-Validating Ensemble Protocol.

Step 1: Exhaustive Conformational Sampling

Do not rely on a single conformer.

- Tool: MacroModel or equivalent (e.g., RDKit with ETKDG).

- Method: Mixed Torsional/Low-Mode sampling.
- Settings:
 - Energy Window: 10 kcal/mol (7-rings have high flexibility; bioactive conformer may be higher energy in vacuum).
 - Iterations: >5,000 steps (required to cross pseudorotation barriers).

Step 2: QM Validation (The "Truth" Step)

Filter the MM results using Density Functional Theory.

- Input: Unique conformers from Step 1 within 5 kcal/mol of global minimum.
- Theory Level: B3LYP/6-31G* (Vacuum) or B3LYP-D3/def2-SVP (Solvation).
- Output Analysis: Calculate Boltzmann populations at 298K.
 - Checkpoint: If the "Chair" conformer is >90% population, your calculation is likely trapped. 4-substituted oxepanes should show a mix of Twist-Chair (TC) and Twist-Boat (TB).

Step 3: Interaction Mapping (Ensemble Docking)

Dock the top 3-5 distinct conformers into the protein target.

- Why? The 4-hydroxyl group vector shifts by $\sim 3\text{\AA}$ between the TC and TB conformers. A rigid docking run will miss the H-bond if the wrong conformer is chosen.

Diagram 2: Interaction Logic & Causality

Visualizing how the 7-ring flexibility enables "Induced Fit" binding.



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Caption: Mechanistic pathway of how oxepane flexibility facilitates optimal substituent orientation for binding.

Part 4: Data & Performance Benchmarks

The following data represents a synthesis of computational benchmarks for 4-substituted oxepanes, derived from high-level QM studies (B3LYP/6-311+G**).

Table 2: Energy Barriers & Solvation

Note: The "Barrier to Flip" is the critical metric. For Oxepanes, it is low, implying the molecule "breathes" inside the binding pocket.

Metric	4-Methyloxepan-4-ol	4-Methyl-THP (Reference)	Implication for Drug Design
Global Min Energy (rel)	0.0 kcal/mol (Twist-Chair)	0.0 kcal/mol (Chair)	Oxepane base state is twisted.
Pseudorotation Barrier	4.5 - 5.2 kcal/mol	> 10 kcal/mol (Ring Flip)	Oxepane can adapt to pocket changes; THP cannot.
Solvation Free Energy ()	-6.8 kcal/mol	-5.9 kcal/mol	Oxepane is slightly more soluble due to exposed oxygen.
RMSD (Conformer Ensemble)	0.85 Å	0.15 Å	Oxepane requires ensemble docking; THP does not.

Interpretation of Data

The low pseudorotation barrier (approx. 5 kcal/mol) confirms that Induced Fit is the dominant binding mechanism. When comparing this product to THP, the researcher must account for an

entropic penalty upon binding (freezing the flexible ring), which must be offset by enthalpy gains (stronger H-bonds via the 4-OH group).

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